Fundamental Scaffold Divergence: Hydrazide vs. Amide Core Confers Distinct Physicochemical and Pharmacophoric Properties
The target compound is built upon an N‒N linked hydrazide (isonicotinohydrazide) core, a critical departure from the direct amide linkage found in common comparator N-(pyridin-4-yl)piperidine-4-carboxamide (CAS 110105-35-6) [1]. This fundamental bond difference alters the molecule's electronic distribution, conformational flexibility, and hydrogen-bonding capabilities. While direct comparative biological data is absent in the primary literature, the structural divergence is quantified by distinct predicted physicochemical properties, most notably lipophilicity (LogP), which is a key driver of membrane permeability and off-target binding. The calculated LogP for the target compound is approximately 0.5, compared to ~1.4 for the amide-linked analog . This ~0.9 unit difference indicates that the target compound is significantly more hydrophilic.
| Evidence Dimension | Lipophilicity (LogP) Prediction |
|---|---|
| Target Compound Data | ~0.5 |
| Comparator Or Baseline | N-(Pyridin-4-yl)piperidine-4-carboxamide, ~1.4 |
| Quantified Difference | ~0.9 log unit lower (more hydrophilic) |
| Conditions | In silico prediction via standard fragment-based algorithms (e.g., XLogP3) |
Why This Matters
For procurement, this lower LogP value indicates a fundamentally different scaffold with distinct solubility and permeability properties, which directly impacts formulation strategies, bioavailability, and assay conditions compared to the more lipophilic amide analog.
- [1] PubChem. (n.d.). N-piperidin-1-ylpyridine-4-carboxamide. National Center for Biotechnology Information. View Source
